Cas no 405-06-1 (3-Fluoro-4-methylanisole)
3-Fluoro-4-methylanisole Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-methoxy-1-methylbenzene
- 3-Fluoro-4-methylanisole
- C8H9FO
- 2-Fluoro-4-methoxytoluene
- Benzene, 2-fluoro-4-methoxy-1-methyl-
- 2-Fluoro-4-Methoxytoluene, 2-Fluoro-4-Methoxy-1-Methylbenzene, 3-Fluoro-4-Methylphenyl Methyl Ether
- PubChem2621
- 3-fluoro-4-methyl anisole
- WQOHEWKWIJOAHQ-UHFFFAOYSA-N
- STL556802
- SBB086170
- BBL102993
- AS04148
- VZ26819
- Benzene,2-fluoro-4-methoxy-1-methyl-
- AS
- AKOS006228808
- 2-Fluoro-4-methoxytoluene;1-Fluoro-3-methoxy-6-methylbenzene
- A19869
- PS-9033
- DS-0568
- DTXSID60379103
- AM61964
- CS-0153549
- MFCD00143163
- SY106780
- EN300-155159
- AC-3801
- FT-0632101
- SCHEMBL171839
- 405-06-1
- DITHIENO[2,3-B:3,2-D]THIOPHENE
- 1-Fluoro-3-methoxy-6-methylbenzene2-Fluoro-4-methoxytoluene
- DB-049605
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- MDL: MFCD00143163
- Inchi: 1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
- InChI Key: WQOHEWKWIJOAHQ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C)OC
Computed Properties
- Exact Mass: 140.06400
- Monoisotopic Mass: 140.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 1.123
- Boiling Point: 63.5-64°C
- Flash Point: 90.6 °C
- Refractive Index: 1.4909
- PSA: 9.23000
- LogP: 2.14270
3-Fluoro-4-methylanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000422-250mg |
3-Fluoro-4-methylanisole |
405-06-1 | 97% | 250mg |
$680.00 | 2023-09-02 | |
| Alichem | A015000422-500mg |
3-Fluoro-4-methylanisole |
405-06-1 | 97% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A015000422-1g |
3-Fluoro-4-methylanisole |
405-06-1 | 97% | 1g |
$1685.00 | 2023-09-02 | |
| Apollo Scientific | PC8219-1g |
3-Fluoro-4-methylanisole |
405-06-1 | 99% | 1g |
£10.00 | 2023-09-01 | |
| Apollo Scientific | PC8219-5g |
3-Fluoro-4-methylanisole |
405-06-1 | 99% | 5g |
£21.00 | 2023-09-01 | |
| Apollo Scientific | PC8219-25g |
3-Fluoro-4-methylanisole |
405-06-1 | 99% | 25g |
£81.00 | 2023-09-01 | |
| TRC | F597018-100mg |
3-Fluoro-4-methylanisole |
405-06-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F597018-250mg |
3-Fluoro-4-methylanisole |
405-06-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F597018-500mg |
3-Fluoro-4-methylanisole |
405-06-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F597018-1g |
3-Fluoro-4-methylanisole |
405-06-1 | 1g |
$ 80.00 | 2022-06-04 |
3-Fluoro-4-methylanisole Suppliers
3-Fluoro-4-methylanisole Related Literature
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1. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor? (F-TEDA-BF4) for “green” fluorinationKenneth K. Laali,Gennady I. Borodkin J. Chem. Soc. Perkin Trans. 2 2002 953
Additional information on 3-Fluoro-4-methylanisole
3-Fluoro-4-methylanisole: A Comprehensive Overview
3-Fluoro-4-methylanisole (CAS No. 405-06-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which combines a fluorine atom at the 3-position and a methyl group at the 4-position on an anisole backbone. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of 3-Fluoro-4-methylanisole involves a series of well-established organic reactions, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of transition metal catalysts has significantly improved the yield and selectivity of these reactions, aligning with the growing demand for sustainable chemical processes.
One of the most promising applications of 3-Fluoro-4-methylanisole lies in its role as an intermediate in drug discovery. Its ability to modulate receptor activity has made it a key component in the development of novel therapeutic agents. For example, researchers have utilized this compound to design inhibitors for kinases, which are critical targets in oncology and inflammatory diseases. The incorporation of fluorine in its structure enhances its bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development.
In the field of agrochemicals, 3-Fluoro-4-methylanisole has shown potential as a precursor for herbicides and insecticides. Its ability to interact with specific biochemical pathways in pests makes it a valuable tool in crop protection. Recent studies have demonstrated that derivatives of this compound exhibit high efficacy against resistant pest strains, offering a sustainable solution to agricultural challenges.
Beyond its practical applications, 3-Fluoro-4-methylanisole has also been a subject of extensive research in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have explored its role as an electron transport layer material, where its ability to facilitate charge transfer enhances device performance.
The environmental impact of 3-Fluoro-4-methylanisole has also been a focus of recent studies. Efforts to assess its biodegradation and toxicity profiles have provided valuable insights into its safety for industrial use. These studies emphasize the importance of adopting green chemistry principles to minimize environmental risks associated with its production and application.
In conclusion, 3-Fluoro-4-methylanisole (CAS No. 405-06-1) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties, coupled with advancements in synthetic methods and application development, position it as a key player in modern chemistry. As research continues to uncover new potentials for this compound, its role in driving innovation across pharmaceuticals, agrochemicals, and materials science is expected to grow significantly.
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